molecular formula C8H6F3NO2 B1620679 2,4,5-Trifluoro-3-methoxybenzamide CAS No. 112811-64-0

2,4,5-Trifluoro-3-methoxybenzamide

Cat. No.: B1620679
CAS No.: 112811-64-0
M. Wt: 205.13 g/mol
InChI Key: VRGBBPYUJDPXBB-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of trifluoromethyl and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-methoxybenzamide typically involves multiple steps. One common method starts with the reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide. This intermediate is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequent reactions with sodium hydroxide, followed by decarboxylation and acidification, yield 2,4,5-trifluoro-3-hydroxybenzoic acid. This acid is then methylated using dimethyl sulfate to form 2,4,5-trifluoro-3-methoxybenzoic acid, which is finally converted to this compound through reaction with thionyl chloride and N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The steps include the use of tetrachlorophthalic anhydride as the starting material, followed by a series of reactions involving methylation, fluorination, and chlorination .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as sodium hydroxide and potassium carbonate for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields 2,4,5-trifluoro-3-methoxybenzoic acid and the corresponding amine .

Scientific Research Applications

2,4,5-Trifluoro-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a pharmaceutical agent. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluoro-3-methoxybenzoic acid: A precursor in the synthesis of 2,4,5-Trifluoro-3-methoxybenzamide.

    2,4,5-Trifluoro-3-methoxybenzoyl chloride: An intermediate in the synthesis of various fluorinated compounds.

    3-Methoxybenzamide: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group contributes to its reactivity and potential biological activity .

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGBBPYUJDPXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379492
Record name 2,4,5-trifluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-64-0
Record name 2,4,5-Trifluoro-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-trifluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 ml of concentrated sulfuric acid and 1.2 ml of water were added to 1.24 g (0.007 mole) of 3-methoxy-2,4,5-trifluorobenzonitrile (XXIV) [prepared as described in Step (E4) above], and the mixture was heated at 100°-140° C. for 30 minutes, poured into ice-water, and extracted with ethyl acetate. The extract was washed with water and dried, and the solvent was removed by evaporation under reduced pressure to afford 1.10 g of 3-methoxy-2,4,5-trifluorobenzamide (XXV) as a pale brown powder melting at 131°-133° C.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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